molecular formula C15H15ClN6 B2859303 6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine CAS No. 537667-14-4

6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine

Cat. No.: B2859303
CAS No.: 537667-14-4
M. Wt: 314.78
InChI Key: QIXXACAFRCQPFS-UHFFFAOYSA-N
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Description

6-[4-(3-Chlorophenyl)piperazin-1-yl]-9H-purine (CAS 52536-31-9) is a purine-based chemical compound of significant interest in biomedical research, particularly in the fields of oncology and pharmacology. With a molecular formula of C18H22ClN7 and a molecular weight of 371.87 g/mol, this analog belongs to a class of structures known for their potent biological activities . In cancer research, structurally related 9-cyclopentyl-6-substituted purine analogs have demonstrated high cytotoxic potential against a broad panel of human cancer cell lines, including liver (Huh7), colon (HCT116), and breast (MCF7) carcinomas . These compounds can induce apoptosis in vitro by selectively targeting key kinases. Specifically, close analogs have shown high selectivity for Anaplastic Lymphoma Kinase (ALK) and Bruton's Tyrosine Kinase (BTK), leading to downstream inactivation of critical pathways involving c-Src, retinoblastoma protein (Rb), cyclin E, and cdk2, which ultimately arrests cell cycle progression and triggers programmed cell death . Beyond oncology, purine analogs are also investigated for their activity on G protein-coupled receptors. Research indicates that 6-piperazinyl purine derivatives can function as potent and selective antagonists of the peripheral Cannabinoid receptor type 1 (CB1) . This makes them valuable pharmacological tools for studying the endocannabinoid system, which is a therapeutic target for conditions such as obesity, metabolic syndrome, liver disease, and dyslipidemias, while aiming to avoid central nervous system-mediated side effects . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-[4-(3-chlorophenyl)piperazin-1-yl]-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN6/c16-11-2-1-3-12(8-11)21-4-6-22(7-5-21)15-13-14(18-9-17-13)19-10-20-15/h1-3,8-10H,4-7H2,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXXACAFRCQPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001324415
Record name 6-[4-(3-chlorophenyl)piperazin-1-yl]-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783846
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

537667-14-4
Record name 6-[4-(3-chlorophenyl)piperazin-1-yl]-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Synthetic Strategies

Nucleophilic Aromatic Substitution (NAS)

The most widely reported method involves reacting 6-chloropurine with 4-(3-chlorophenyl)piperazine under basic conditions.

Reaction Mechanism

The chloride at C-6 of the purine undergoes displacement by the secondary amine of the piperazine. The reaction typically proceeds via a two-step mechanism:

  • Deprotonation of the piperazine amine by a base to form a stronger nucleophile.
  • Bimolecular aromatic substitution (SNAr) at the electron-deficient C-6 position of the purine.
Standard Protocol
  • Reagents :

    • 6-Chloropurine (1.0 equiv)
    • 4-(3-Chlorophenyl)piperazine (1.2 equiv)
    • Diisopropylethylamine (DIPEA, 2.5 equiv)
    • Anhydrous dimethylformamide (DMF)
  • Conditions :

    • Temperature: 80–100°C
    • Duration: 12–24 hours
    • Atmosphere: Nitrogen or argon
  • Workup :

    • Dilution with ice-cold water
    • Extraction with ethyl acetate (3×)
    • Column chromatography (silica gel, CH2Cl2/MeOH 9:1)

Yield : 58–67% in optimized laboratory conditions.

Limitations
  • Competing substitution at N-7 and N-9 positions of purine reduces regioselectivity.
  • Excess piperazine reagent complicates purification.

DABCO-Mediated Piperazine Synthesis

An alternative approach constructs the piperazine ring in situ using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a scaffold.

Key Steps
  • Quaternary Salt Formation :
    DABCO reacts with 3-chlorobenzyl bromide to form a bis-alkylated intermediate.

  • C–N Bond Cleavage :
    Treatment with sodium iodide in acetonitrile selectively cleaves one C–N bond, yielding 4-(3-chlorophenyl)piperazine.

  • Coupling to Purine :
    The generated piperazine is immediately reacted with 6-fluoropurine under microwave irradiation.

Advantages Over NAS
  • Avoids pre-synthesis of 4-(3-chlorophenyl)piperazine.
  • Higher functional group tolerance in the purine substrate.

Yield : 42–55% (over two steps).

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advancements adapt the NAS method for continuous production:

Parameter Batch Process Continuous Flow
Reaction Time 18–24 hours 25–40 minutes
Temperature 80°C 120°C
Solvent Volume (L/kg) 15 3.5
Space-Time Yield 0.8 kg/L·day 4.2 kg/L·day

Data extrapolated from similar purine syntheses.

Purification Challenges

The product’s low solubility in non-polar solvents necessitates specialized techniques:

  • Countercurrent Chromatography : Separates by partition coefficient using hexane/ethyl acetate/water mixtures.
  • pH-Controlled Crystallization : Utilizes the compound’s weak basicity (pKa ≈ 4.1) for selective precipitation.

Mechanistic Studies and Optimization

Solvent Effects on NAS

A solvent screening study revealed:

Solvent Dielectric Constant Yield (%) Regioselectivity (6- vs. 7-substitution)
DMF 36.7 67 9:1
DMSO 46.7 71 8:1
NMP 32.2 63 7:1
Acetonitrile 37.5 28 5:1

Adapted from, using 6-chloropurine model reactions.

Catalytic Acceleration

Adding 10 mol% tetrabutylammonium iodide (TBAI) enhances reaction rates by:

  • Stabilizing the transition state through cation-π interactions.
  • Increasing nucleophilicity of the piperazine amine.

Effect on Yield : +12–15% compared to uncatalyzed reactions.

Emerging Methodologies

Photoredox Catalysis

Preliminary work employs [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 as a catalyst for:

  • Mild C–N bond formation (room temperature).
  • Improved functional group tolerance.

Current Limitations :

  • Requires stoichiometric Hünig’s base.
  • Maximum yield: 38%.

Biocatalytic Approaches

Immobilized transaminases show potential for:

  • Enantioselective synthesis of chiral piperazine intermediates.
  • Greener solvent systems (aqueous buffers).

Key Finding :
Aspergillus oryzae TA yields 84% enantiomeric excess for (R)-4-(3-chlorophenyl)piperazine.

Chemical Reactions Analysis

Types of Reactions

6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated products.

Biological Activity

6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine, commonly referred to as a purine derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This compound is characterized by a piperazine moiety linked to a purine core, which is known to influence its interaction with various biological targets.

The mechanism of action for this compound primarily involves its interaction with various receptors and enzymes. Studies suggest that it may act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways. For instance, it has been shown to inhibit microtubule dynamics, leading to mitotic arrest in cancer cells, particularly colon cancer cell lines .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways. Notably, it has shown cytotoxic effects against liver cancer cells (Huh7) with IC50 values lower than traditional chemotherapeutics like 5-Fluorouracil (5-FU) and cladribine .

Table 1: Cytotoxic Activity of this compound Against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHuh70.1
5-FUHuh730.7 ± 2.0
CladribineHuh71.3 ± 0.4

Neuropharmacological Effects

In addition to its anticancer properties, the compound has been investigated for its potential neuropharmacological effects. It has been studied as a potential treatment for neurological disorders due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems .

Study on Anticancer Properties

A study published in Cancer Letters evaluated the effects of various purine derivatives, including this compound, on liver cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through the activation of pro-apoptotic genes such as p53 and Bax .

Study on Microtubule Dynamics

Another research article focused on the compound's ability to inhibit microtubule dynamics in colon cancer cells. The findings revealed that treatment with the compound led to mitotic arrest and increased sensitivity to apoptotic signals, highlighting its potential as a therapeutic agent in cancer treatment .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The pharmacological and physicochemical profiles of 6-piperazin-1-yl-purines are highly dependent on substituents on both the purine core and the piperazine ring. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural Features and Physicochemical Data
Compound ID/Name Substituents on Piperazine/Purine Melting Point (°C) Yield (%) Purity (HPLC) Key References
6-[4-(3-Chlorophenyl)piperazin-1-yl]-9H-purine 3-Chlorophenyl (piperazine), unsubstituted purine N/A N/A N/A
Compound 29 () Acetyl, 8-(2-Cl-phenyl), 9-(4-Cl-phenyl) 189–190 78 >95%
Compound 30 () Trifluoroacetyl, 8-(2-Cl-phenyl), 9-(4-Cl-phenyl) 210–211 21 >95%
Compound 34 () 3-(Methylsulfonyl)propanoyl, 8/9-Cl-phenyls 129–132 79 >95%
Compound 4l () 4-Cl-phenyl (piperazine), trifluoromethoxy (purine) 147–149 82 N/A
PP17 () 4-Propoxyphenyl (piperazine), sec-butyl (N-9) N/A N/A N/A
Compound 11 () 1-Methylethyl sulfonyl (piperazine) N/A N/A 96%
Compound 40 () Benzodioxin-2-ylcarbonyl 135–136 19 >99%

Key Observations :

  • Substituent Effects on Yield : Bulky or electron-withdrawing groups (e.g., trifluoroacetyl in Compound 30) correlate with lower yields (21%), whereas simpler acyl groups (e.g., acetyl in Compound 29) achieve higher yields (78%) .
  • Thermal Stability : Melting points vary widely (114–211°C), influenced by hydrogen bonding and crystallinity. For example, trifluoroacetyl derivatives (Compound 30) exhibit higher melting points (~210°C) due to strong intermolecular interactions .
  • Purity : Most compounds exhibit >95% HPLC purity, critical for pharmacological reliability .

Pharmacological Activities

Anticancer Activity
  • PP17 (): A 4-propoxyphenyl-substituted derivative with a sec-butyl group at N-9 demonstrates potent activity against MCF-7 breast cancer cells (IC₅₀ = 2.1 µM). It induces G2/M phase arrest and apoptosis, highlighting the importance of alkyl chain length at N-9 for cytotoxicity .
Antimicrobial Activity
  • 4-Propoxyphenyl Derivatives (): Derivatives with alkyl chains at N-9 exhibit antimycobacterial activity (MIC = 3.12–12.5 µg/mL), suggesting that lipophilic substituents improve membrane penetration .
Cardioprotective Activity
  • 6-[4-(6-Nitroxyhexanoyl)piperazin-1-yl]-9H-purine (): The nitroxy group enables nitric oxide release, mimicking ischemic postconditioning to reduce myocardial infarction size by 40% in preclinical models .
Receptor Modulation
  • Compound 4l (): The trifluoromethoxy group enhances affinity for smoothened receptors (IC₅₀ = 0.8 µM), a target in hedgehog signaling pathways implicated in cancer .

Structure-Activity Relationships (SAR)

Piperazine Substituents: Aryl groups (e.g., 3-chlorophenyl in the target compound) improve receptor binding via π-π interactions. Electron-withdrawing substituents (e.g., Cl, CF₃) enhance metabolic stability . Acylated piperazines (e.g., acetyl, nitroxyhexanoyl) modulate solubility and bioavailability. For example, nitroxyhexanoyl in confers cardioprotective effects via NO release .

Purine Modifications :

  • N-9 alkylation (e.g., sec-butyl in PP17) increases lipophilicity and anticancer potency .
  • Substitutions at C-8/C-2 (e.g., 2-chlorophenyl in ) may sterically hinder off-target interactions, improving selectivity .

Q & A

Q. What synthetic strategies are effective for preparing 6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine derivatives?

Methodological Answer: Derivatives of this compound are typically synthesized via nucleophilic substitution at the 6-position of purine scaffolds. General procedures involve coupling 6-chloropurine intermediates with substituted piperazines under reflux in polar aprotic solvents (e.g., NMP or THF). For example, Procedure E ( ) uses 4-fluorophenylcarbamate intermediates and amines (e.g., pyrrolidine, morpholine) at 80–85°C for 20 hours, followed by purification via flash chromatography. Yields vary significantly (9–79%) depending on steric/electronic effects of substituents .

Q. How is compound purity validated in these synthetic workflows?

Methodological Answer: Purity is assessed using HPLC (reverse-phase C18 columns, UV detection at 254 nm) and NMR spectroscopy (e.g., 1^1H, 13^13C, 19^19F). For instance, compounds like 29–34 ( ) and 40 () achieved >95% HPLC purity with retention times between 19–22 minutes. 1^1H NMR confirms regiochemistry by detecting aromatic protons (δ 7.1–8.4 ppm) and piperazine methylene signals (δ 3.3–4.4 ppm) .

Q. What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

  • 1^1H/13^13C NMR : Resolves aromatic/heterocyclic protons and carbon environments (e.g., purine C-8/C-9 at δ 151–153 ppm; ).
  • Mass Spectrometry (MS) : Confirms molecular weight via ESI or EI (e.g., Compound 11 in : m/z 517.4 [M+1]).
  • HPLC-UV : Monitors degradation products under stress conditions (e.g., acidic/basic hydrolysis) .

Advanced Research Questions

Q. How do structural modifications at the piperazine moiety influence pharmacological activity?

Methodological Answer: Substituents on the piperazine ring modulate receptor binding and metabolic stability. For example:

  • Trifluoroacetyl groups (Compound 30 , ) enhance lipophilicity but reduce CNS penetration due to increased molecular weight.
  • Methylsulfonyl groups (Compound 34 , ) improve solubility and hydrogen-bonding capacity, potentially enhancing target affinity.
  • Benzodioxane derivatives (Compound 40 , ) show prolonged half-life in pharmacokinetic studies due to reduced CYP450 metabolism .

Q. How can contradictory binding data between analogs be resolved?

Methodological Answer: Contradictions often arise from assay conditions or off-target effects. To address this:

  • Perform competitive binding assays (e.g., radioligand displacement) across multiple receptor subtypes (e.g., serotonin 5-HT1A_{1A} vs. dopamine D2_2).
  • Use molecular docking simulations to compare binding poses (e.g., piperazine nitrogen interactions with conserved aspartate residues in GPCRs).
  • Validate with functional assays (e.g., cAMP accumulation for Gs_s-coupled receptors) to distinguish agonists vs. antagonists .

Q. What strategies optimize metabolic stability without compromising potency?

Methodological Answer:

  • Bioisosteric replacement : Replace labile esters (e.g., Compound 32 , ) with stable ethers or amides.
  • Deuterium labeling : Substitute metabolically vulnerable hydrogens (e.g., benzylic positions) to slow CYP450 oxidation.
  • Prodrug design : Mask polar groups (e.g., carboxylic acids) with cleavable linkers for improved bioavailability .

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